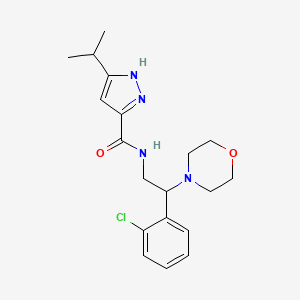
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is a deuterated compound used in various scientific research applications. The compound is characterized by the presence of a tritylthio group attached to an ethyl chain, which is further connected to a propane-1,3-diamine backbone. The deuterium atoms in the compound make it particularly useful in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 typically involves the reaction of tritylthiol with an ethylamine derivative, followed by the introduction of the propane-1,3-diamine moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the trityl group, yielding the free thiol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol.
Substitution: Compounds with different functional groups replacing the trityl group.
科学研究应用
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and isotopic labeling studies.
Biology: In studies involving protein modification and enzyme inhibition.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialized chemicals and materials.
作用机制
The mechanism of action of N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 involves its interaction with molecular targets such as enzymes and proteins. The tritylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. The deuterium atoms in the compound can also affect the kinetics of enzymatic reactions, providing valuable insights into reaction mechanisms.
相似化合物的比较
Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Similar backbone structure but lacks the tritylthio group.
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine: Non-deuterated version of the compound.
Uniqueness
N1-(2-(Tritylthio)ethyl)propane-1,3-diamine-d6 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. The tritylthio group also provides unique reactivity, allowing for specific interactions with proteins and other biomolecules.
属性
分子式 |
C24H28N2S |
|---|---|
分子量 |
382.6 g/mol |
IUPAC 名称 |
1,1,2,2,3,3-hexadeuterio-N'-(2-tritylsulfanylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C24H28N2S/c25-17-10-18-26-19-20-27-24(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,26H,10,17-20,25H2/i10D2,17D2,18D2 |
InChI 键 |
UFJLELFLOKJGPF-RXHCVESOSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
